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molecular formula C5H3Br2ClN2 B1530462 3,5-Dibromo-4-chloropyridin-2-amine CAS No. 1242329-23-2

3,5-Dibromo-4-chloropyridin-2-amine

Cat. No. B1530462
M. Wt: 286.35 g/mol
InChI Key: LGSFOPKQUAVZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946264B2

Procedure details

The reaction and post-treatment were carried out according to Example (8a) using 3,5-dibromo-4-chloropyridin-2-amine produced in Example (14a) (10.1 g, 35.4 mmol), sodium nitrite (3.66 g, 53.1 mmol) and hydrogen fluoride-pyridine (50 mL) to obtain the title compound (8.50 g, 83%) as a pale yellow oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](N)=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[Cl:8].N([O-])=O.[Na+].N1C=CC=CC=1.[FH:21]>>[Br:1][C:2]1[C:3]([F:21])=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[Cl:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1Cl)Br)N
Step Two
Name
Quantity
3.66 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1.F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1Cl)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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